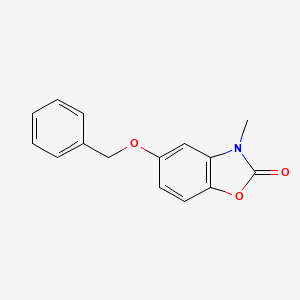
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzyloxy group at the 5-position and a methyl group at the 3-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and benzyl bromide.
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 5-position of the benzoxazole ring through an etherification reaction. This involves reacting the benzoxazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzoxazole ring at the 3-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield benzyl alcohol derivatives.
Scientific Research Applications
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials. It is employed in the development of new polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-methyl-1,3-benzoxazol-2(3H)-one: Similar structure but with a different substitution pattern.
5-(Benzyloxy)-3-ethyl-1,3-benzoxazol-2(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both benzyloxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
54209-91-5 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-methyl-5-phenylmethoxy-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c1-16-13-9-12(7-8-14(13)19-15(16)17)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
HIZLABHKQMKPSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















